
Propanedioic acid--pyridine (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid–pyridine (2/1) is a compound formed by the combination of propanedioic acid and pyridine in a 2:1 molar ratio. Propanedioic acid, also known as malonic acid, is a dicarboxylic acid with the chemical formula CH₂(COOH)₂. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid–pyridine (2/1) can be achieved through various synthetic routes. One common method involves the reaction of propanedioic acid with pyridine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of propanedioic acid–pyridine (2/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid–pyridine (2/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of propanedioic acid–pyridine (2/1) include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of propanedioic acid–pyridine (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced compounds.
Scientific Research Applications
Propanedioic acid–pyridine (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, propanedioic acid–pyridine (2/1) is used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: In industrial applications, propanedioic acid–pyridine (2/1) is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of propanedioic acid–pyridine (2/1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propanedioic acid–pyridine (2/1) include other dicarboxylic acid-pyridine complexes and derivatives. Examples include:
- Oxalic acid–pyridine complex
- Succinic acid–pyridine complex
- Fumaric acid–pyridine complex
Uniqueness
Propanedioic acid–pyridine (2/1) is unique due to its specific combination of propanedioic acid and pyridine, resulting in distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
142877-63-2 |
|---|---|
Molecular Formula |
C11H13NO8 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
propanedioic acid;pyridine |
InChI |
InChI=1S/C5H5N.2C3H4O4/c1-2-4-6-5-3-1;2*4-2(5)1-3(6)7/h1-5H;2*1H2,(H,4,5)(H,6,7) |
InChI Key |
PCZVKRLCNRXEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


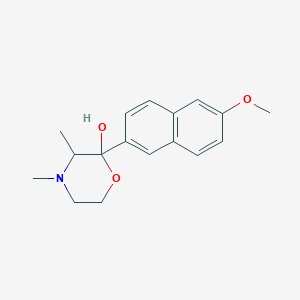

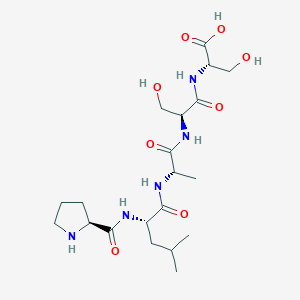
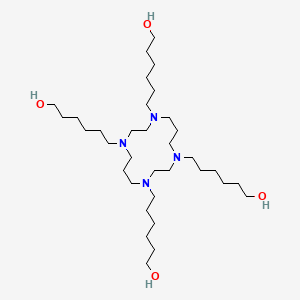

![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
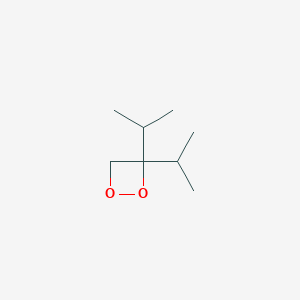
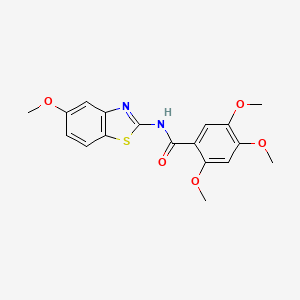
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
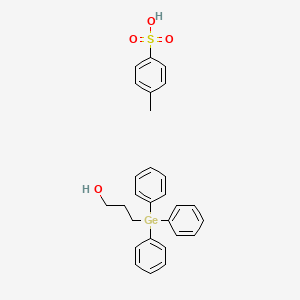
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

